molecular formula C17H12Cl2N4S B12008123 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12008123
M. Wt: 375.3 g/mol
InChI Key: CMPZRKCMQAFYNY-KCHOUBKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a member of the 1,2,4-triazole family, characterized by its triazole ring system.
  • Its systematic name is 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide .
  • The compound’s structure includes a dichlorophenyl group, a phenylpropenylidene moiety, and a triazole ring with a hydrosulfide substituent.
  • It may exhibit interesting biological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of with (cinnamaldehyde) in the presence of a base to form the intermediate. Subsequent cyclization with yields the desired 1,2,4-triazole ring.

      Reaction Conditions: The reactions typically occur under mild conditions, using solvents like or .

      Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, such as halogenated or reduced forms.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

      Biology: Investigating its potential as a bioactive compound (e.g., antimicrobial or antitumor properties).

      Medicine: Assessing its pharmacological effects and potential therapeutic applications.

      Industry: Limited industrial applications, but it may find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a dichlorophenyl group, phenylpropenylidene, and triazole ring makes it distinct.

      Similar Compounds: Other 1,2,4-triazoles, such as , , and .

    Remember, this compound’s potential lies in its versatility and intriguing structure

    Properties

    Molecular Formula

    C17H12Cl2N4S

    Molecular Weight

    375.3 g/mol

    IUPAC Name

    3-(2,4-dichlorophenyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

    InChI

    InChI=1S/C17H12Cl2N4S/c18-13-8-9-14(15(19)11-13)16-21-22-17(24)23(16)20-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,22,24)/b7-4+,20-10+

    InChI Key

    CMPZRKCMQAFYNY-KCHOUBKZSA-N

    Isomeric SMILES

    C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

    Canonical SMILES

    C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.